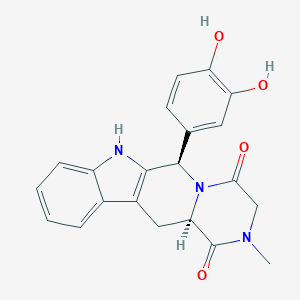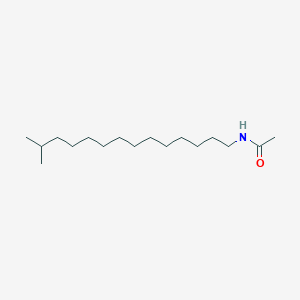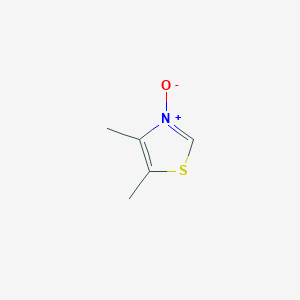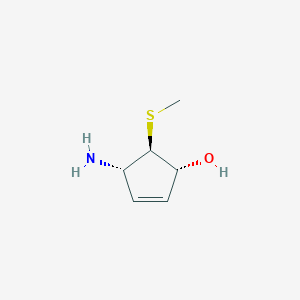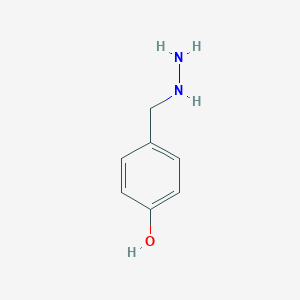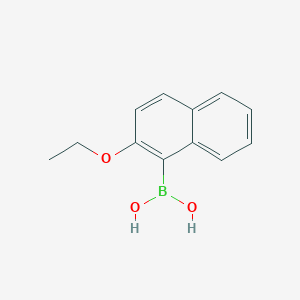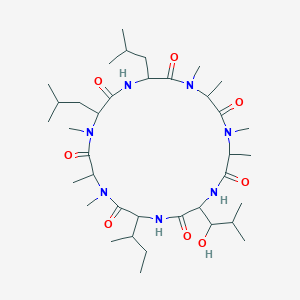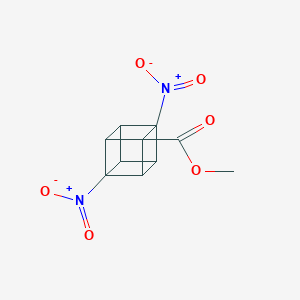
2-Methoxycarbonyl-1,4-dinitrocubane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxycarbonyl-1,4-dinitrocubane is a highly explosive compound that has gained significant attention in the field of explosives research due to its high energy density and stability. It is a member of the cubane family of compounds and is known for its remarkable thermal stability and insensitivity to shock and friction.
Wirkmechanismus
The mechanism of action of 2-Methoxycarbonyl-1,4-dinitrocubane is not well understood. However, it is believed that the compound releases a large amount of energy upon decomposition, which leads to the rapid expansion of gases and the generation of a shock wave.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 2-Methoxycarbonyl-1,4-dinitrocubane. However, it is known that the compound is highly toxic and can cause severe health effects if ingested, inhaled, or absorbed through the skin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methoxycarbonyl-1,4-dinitrocubane in lab experiments is its high energy density and stability. It can be used as a standard reference material for the calibration of instrumentation used in explosives research. However, the compound is highly toxic and requires strict safety precautions to be taken during handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on 2-Methoxycarbonyl-1,4-dinitrocubane. These include:
1. Developing new methods for the synthesis of the compound that are more efficient and cost-effective.
2. Investigating the mechanism of action of the compound in greater detail to gain a better understanding of its explosive properties.
3. Studying the potential use of 2-Methoxycarbonyl-1,4-dinitrocubane as a high-energy material in other applications, such as rocket propulsion and energy storage.
4. Developing new safety protocols and procedures for the handling and storage of the compound to minimize the risk of accidents and exposure.
5. Investigating the potential use of 2-Methoxycarbonyl-1,4-dinitrocubane as a reference material for the calibration of instrumentation used in explosives research.
In conclusion, 2-Methoxycarbonyl-1,4-dinitrocubane is a highly explosive compound that has several potential applications in the field of scientific research. While there is still much to be learned about the compound, its high energy density and stability make it a valuable tool for researchers in the field of explosives research. However, strict safety precautions must be taken during handling and storage to minimize the risk of accidents and exposure.
Synthesemethoden
The synthesis of 2-Methoxycarbonyl-1,4-dinitrocubane is a complex process that involves several steps. The first step involves the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct. The adduct is then reacted with nitric acid and acetic anhydride to form the dinitrate ester. Finally, the ester is hydrolyzed to form 2-Methoxycarbonyl-1,4-dinitrocubane.
Wissenschaftliche Forschungsanwendungen
2-Methoxycarbonyl-1,4-dinitrocubane has several potential applications in the field of scientific research. It can be used as a high-energy density material in explosives, propellants, and pyrotechnics. It can also be used as a precursor for the synthesis of other high-energy materials.
Eigenschaften
CAS-Nummer |
149574-35-6 |
|---|---|
Produktname |
2-Methoxycarbonyl-1,4-dinitrocubane |
Molekularformel |
C10H8N2O6 |
Molekulargewicht |
252.18 g/mol |
IUPAC-Name |
methyl 2,7-dinitrocubane-1-carboxylate |
InChI |
InChI=1S/C10H8N2O6/c1-18-7(13)8-5-3-2-4(10(3,8)12(16)17)6(8)9(2,5)11(14)15/h2-6H,1H3 |
InChI-Schlüssel |
CALZAILSGDZPNU-UHFFFAOYSA-N |
SMILES |
COC(=O)C12C3C4C1(C5C4C3(C25)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)C12C3C4C1(C5C4C3(C25)[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
2,7-DPOC 2-methoxycarbonyl-1,4-dinitrocubane methyl 2,7-dinitropentacyclo-(4.2.0,0(2,5).0(3,8).0(4,7))octane-1-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



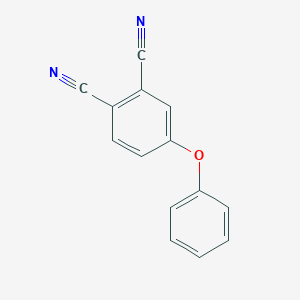
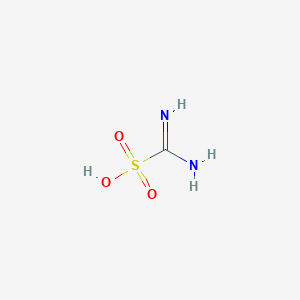
![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)
